1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one
Overview
Description
1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propynone moiety
Scientific Research Applications
1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, targeting specific enzymes or receptors involved in various diseases.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Preparation Methods
The synthesis of 1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)benzaldehyde and propargyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Comparison with Similar Compounds
1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one can be compared with other similar compounds, such as:
1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to differences in reactivity and biological activity.
3-(Trifluoromethoxy)benzaldehyde: A precursor in the synthesis of this compound, it has different chemical properties and applications.
Trifluoromethoxybenzene: Another related compound, used as a solvent and reagent in organic synthesis.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]prop-2-yn-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O2/c1-2-9(14)7-4-3-5-8(6-7)15-10(11,12)13/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAVJNGQAUIBRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)C1=CC(=CC=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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